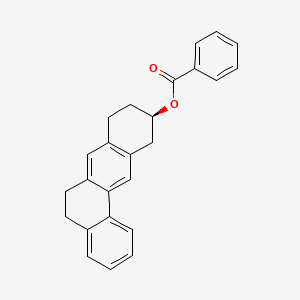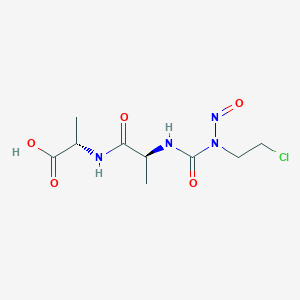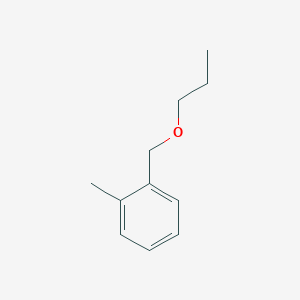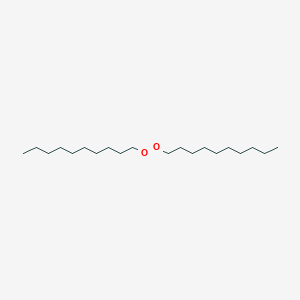![molecular formula C7H11ClHg B14359987 (Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury CAS No. 91503-59-2](/img/structure/B14359987.png)
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Bicyclo[221]heptan-2-yl)(chloro)mercury is an organomercury compound that features a bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury typically involves the reaction of bicyclo[2.2.1]heptane derivatives with mercuric chloride. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and may involve the use of a catalyst to facilitate the reaction. The process can be summarized as follows:
Starting Material: Bicyclo[2.2.1]heptane derivative.
Reagent: Mercuric chloride (HgCl2).
Solvent: Tetrahydrofuran (THF).
Catalyst: Optional, depending on the specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
化学反应分析
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the compound to other organomercury species.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
科学研究应用
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce mercury into organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury involves its interaction with molecular targets such as thiol groups in proteins. The compound can bind to these groups, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved include the formation of mercury-thiol complexes, which can affect various biochemical pathways.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptan-2-yl derivatives: Compounds with similar bicyclic structures but different substituents.
Other organomercury compounds: Such as methylmercury and ethylmercury, which have different organic groups attached to the mercury atom.
Uniqueness
(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury is unique due to its specific bicyclic structure and the presence of a chlorine atom. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
91503-59-2 |
|---|---|
分子式 |
C7H11ClHg |
分子量 |
331.21 g/mol |
IUPAC 名称 |
2-bicyclo[2.2.1]heptanyl(chloro)mercury |
InChI |
InChI=1S/C7H11.ClH.Hg/c1-2-7-4-3-6(1)5-7;;/h1,6-7H,2-5H2;1H;/q;;+1/p-1 |
InChI 键 |
GJJSPNJEMQNIBQ-UHFFFAOYSA-M |
规范 SMILES |
C1CC2CC1CC2[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


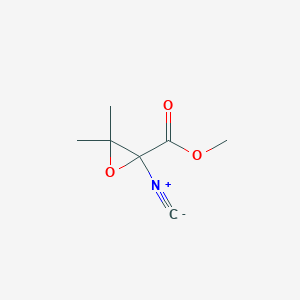
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
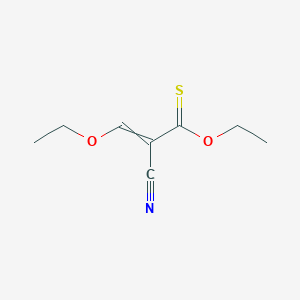
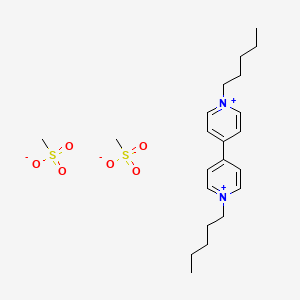
dimethylsilane](/img/structure/B14359973.png)
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
